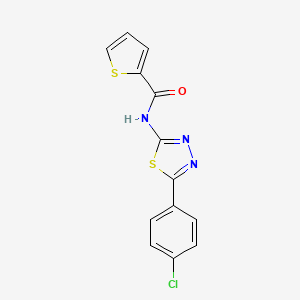![molecular formula C21H26N2O2 B2425057 1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone CAS No. 1607256-53-0](/img/structure/B2425057.png)
1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone, also known as propiophenone analog, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
Chiral Ligands for Catalysis
A study by Asami et al. (2015) discusses the use of o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde. This process resulted in the production of (S)-1-Phenyl-1-propanol with high enantioselectivity, demonstrating the compound's potential application in asymmetric synthesis (Asami et al., 2015).
Chemical Structure Elucidation
Forensic Identification
Bijlsma et al. (2015) identified a novel cathinone derivative through various analytical techniques, underscoring the importance of chemical structure elucidation in forensic toxicology and legal contexts. While this research does not directly involve 1-Phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone, it highlights the methodologies applicable for identifying complex organic molecules (Bijlsma et al., 2015).
Hydrogen Bonding and Crystal Structure
Hydrogen-Bonding Patterns
Research by Balderson et al. (2007) on enaminones, including compounds with pyrrolidin-2-ylidene groups, explores the hydrogen-bonding patterns in these molecules. Such studies are crucial for understanding the physical and chemical properties of organic compounds, including stability and reactivity (Balderson et al., 2007).
Corrosion Inhibition
Schiff Bases as Corrosion Inhibitors
Hegazy et al. (2012) evaluated Schiff bases for their effectiveness as corrosion inhibitors on carbon steel in hydrochloric acid. This research is relevant for industrial applications where corrosion resistance is crucial, demonstrating how organic compounds can be engineered for specific functional applications (Hegazy et al., 2012).
Polymer Science
Polyurethane Synthesis
Kricheldorf and Awe (1989) studied the synthesis of nematic polyurethanes derived from various organic compounds, showing the utility of complex organic molecules in creating materials with specific physical properties, such as liquid crystalline phases. This research could inform the development of new materials with tailored mechanical and optical properties (Kricheldorf & Awe, 1989).
Propiedades
IUPAC Name |
1-phenyl-2-[1-(1-prop-2-ynylpiperidine-4-carbonyl)pyrrolidin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-12-22-14-10-18(11-15-22)21(25)23-13-6-9-19(23)16-20(24)17-7-4-3-5-8-17/h1,3-5,7-8,18-19H,6,9-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDRCTWJNKPECG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCCC2CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-cyclohexylthiophene-2-carboxamide](/img/structure/B2424976.png)

![4-(4-methylphenyl)-5-[(4-pentylcyclohexyl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2424980.png)
![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2424981.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2424982.png)

![2-morpholino-N-(thiophen-2-ylmethyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2424987.png)



![3-[1'-ethyl-5-(trifluoromethyl)-1'H,2H-3,4'-bipyrazol-2-yl]propan-1-amine](/img/structure/B2424993.png)

![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/no-structure.png)

